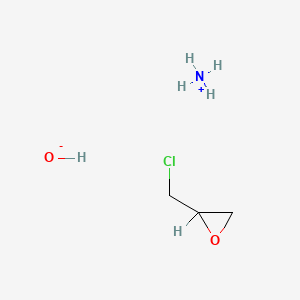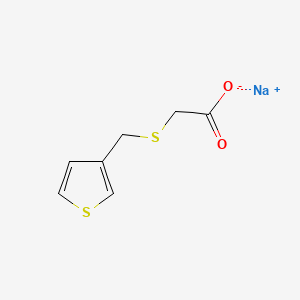
Azanium;2-(chloromethyl)oxirane;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide ((NH4)(OH)) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is formed by the polymerization of oxirane, (chloromethyl)- with ammonium hydroxide. It is known for its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide typically involves the polymerization of oxirane, (chloromethyl)- (also known as epichlorohydrin) with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the following steps:
Initiation: The reaction is initiated by mixing oxirane, (chloromethyl)- with ammonium hydroxide.
Polymerization: The mixture is then subjected to polymerization conditions, which may include heating and stirring. The polymerization process results in the formation of the polymer.
Purification: The resulting polymer is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is carried out in large-scale reactors. The process involves the continuous feeding of oxirane, (chloromethyl)- and ammonium hydroxide into the reactor, where the polymerization takes place. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and quality of the polymer. The polymer is then collected, purified, and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of various products.
Polymerization Reactions: The compound can participate in further polymerization reactions to form more complex polymer structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Acids and Bases: Acidic or basic conditions are used to facilitate ring-opening reactions. For example, hydrochloric acid or sodium hydroxide can be used.
Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rates.
Major Products
The major products formed from the reactions of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide include:
Substituted Polymers: Products of nucleophilic substitution reactions.
Ring-Opened Polymers: Products of ring-opening reactions, which may include diols or other functionalized polymers.
Aplicaciones Científicas De Investigación
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide involves its reactivity as an epoxide. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the modification of the polymer structure. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Epichlorohydrin: A monomer used in the synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide.
Glycidyl Chloride: Another epoxide with similar reactivity.
Propylene Oxide: A related epoxide with a different substituent.
Uniqueness
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is unique due to its polymeric nature and the presence of both epoxide and ammonium functionalities. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
34323-39-2 |
|---|---|
Fórmula molecular |
C3H10ClNO2 |
Peso molecular |
127.57 g/mol |
Nombre IUPAC |
azanium;2-(chloromethyl)oxirane;hydroxide |
InChI |
InChI=1S/C3H5ClO.H3N.H2O/c4-1-3-2-5-3;;/h3H,1-2H2;1H3;1H2 |
Clave InChI |
ZQCZNHXTSCVAEG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.[NH4+].[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)







![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)





